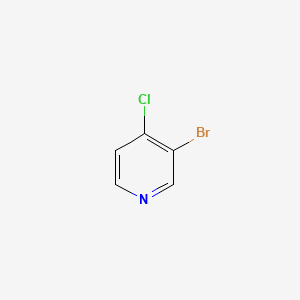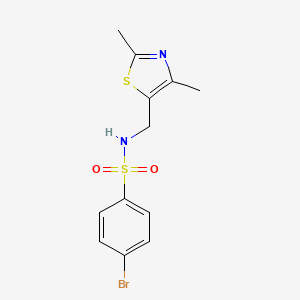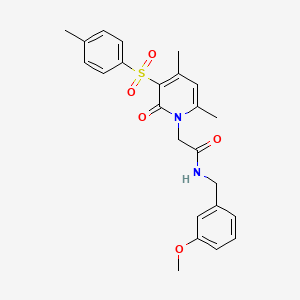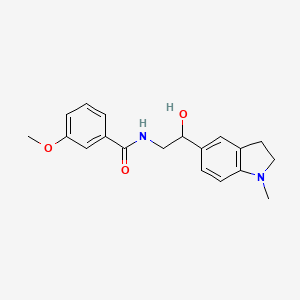
2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are often used to confirm the molecular structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromophenyl group might make it a good candidate for reactions involving aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Antimicrobial Activity
The triazole ring present in HMS3482E01 is known for its antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, especially targeting drug-resistant strains. The bromophenyl group could potentially interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anticancer Potential
Compounds with a 1,2,3-triazole moiety, such as HMS3482E01, have shown promise in anticancer research. They can be designed to target specific cancer cell lines, including breast adenocarcinoma, by interfering with cell division and inducing apoptosis .
Antiproliferative Agents
HMS3482E01 could be explored as an antiproliferative agent due to its potential to inhibit the growth of various cell types. This application is particularly relevant in the context of cancer treatment, where controlling the rapid proliferation of cancer cells is crucial .
Molecular Docking Studies
The structural complexity of HMS3482E01 makes it suitable for molecular docking studies. These studies can predict the compound’s interaction with various biological targets, which is essential for drug design and discovery processes .
Pharmacological Research
The diverse pharmacophore present in HMS3482E01 allows for extensive pharmacological research. It can be used to study the interaction with different receptors and enzymes, leading to the development of new drugs with varied therapeutic applications .
Biological Activity Screening
HMS3482E01 can be used in high-throughput screening to identify its biological activity across a range of assays. This could include testing for anti-inflammatory, antioxidant, or neuroprotective effects .
Synthetic Chemistry
In synthetic chemistry, HMS3482E01 serves as a precursor for the synthesis of more complex molecules. Its triazole core can undergo various chemical reactions, enabling the creation of a library of derivatives with potential biological activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to determine its properties and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the body, and optimizing its structure for better activity or safety .
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVGIOFHUMIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)



![Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584550.png)
![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)
![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)

![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)